molecular formula C13H10N2O2S B14707687 3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 18818-44-5

3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14707687
CAS No.: 18818-44-5
M. Wt: 258.30 g/mol
InChI Key: ICMHQCLNBVNFDV-UHFFFAOYSA-N
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Description

3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a heterocyclic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenesulfonamide with phenyl isocyanate, followed by cyclization to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione would depend on its specific biological or chemical activity. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine: A parent compound with similar structural features.

    Sulfonamides: Compounds with similar sulfonamide functional groups.

    Thiazines: Heterocyclic compounds with a similar ring structure.

Uniqueness

3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is unique due to its specific substitution pattern and potential biological activities. Its phenyl group and benzothiadiazine ring contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

3-phenyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)14-13(15-18)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMHQCLNBVNFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502891
Record name 3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-44-5
Record name 3-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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